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spidroin 2

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CAS No.: 147883-43-0
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Description

Historical Context and Research Significance of Spidroin 2 in Spider Silk Biology

The understanding of spider silk's composition began to solidify with the identification of its primary protein components. The first spidroin gene, Spidroin 1 (MaSp1), was discovered in 1990, followed by the isolation of a partial cDNA clone for this compound (MaSp2) two years later, specifically from the golden orb-weaver Nephila clavipes. chemistryworld.comnih.gov This discovery was pivotal as it demonstrated that dragline silk is a multi-protein fiber, and the amino acid sequence predicted for Spidroin 1 alone could not account for the entire composition of dragline silk. nih.gov

This compound is particularly significant due to its distinct amino acid sequence, which features an entirely different repetitive motif compared to Spidroin 1. nih.gov While MaSp1 is primarily associated with the strength of spider silk, MaSp2 is largely responsible for its elasticity and extensibility. researchgate.net This difference is largely attributed to the significant presence of proline in MaSp2, which is very low or absent in MaSp1. wikipedia.orgstackexchange.combiologists.com Proline-rich regions in MaSp2 are predicted to form linked beta-turns, contributing to the disordered, non-crystalline regions of the silk, which are crucial for its elasticity. researchgate.netnih.govbiologists.com The poly-alanine (polyA) and glycine-alanine (GA) motifs in MaSp2 form β-sheets, contributing to the ordered crystalline regions. researchgate.net

The unique balance of strength and elasticity in dragline silk, unrivaled by many synthetic materials, stems from the hierarchical structure rooted in the biochemical composition of MaSp1 and MaSp2. mdpi.com This has made MaSp2 a key focus in understanding the fundamental principles of biomaterial mechanics and for inspiring the design of novel high-performance materials. researchgate.netwikipedia.orgrsb.org.ukcore.ac.uk

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound is multifaceted, primarily driven by its potential in biomaterial applications. A major trajectory involves the recombinant production of this compound and its analogues. Native spidroins are very long proteins, often exceeding 250 kDa, with highly repetitive sequences, making their full-length expression challenging in heterologous hosts. researchgate.netrsb.org.ukfrontiersin.orgfrontiersin.org Despite these difficulties, significant strides have been made, with recombinant spidroins successfully expressed in various hosts, including E. coli, transgenic plants (tobacco and potato), and even mammalian milk (e.g., in transgenic goats). wikipedia.orgrsb.org.ukfrontiersin.org Researchers have employed strategies such as metabolic engineering to enhance the expression of large, "native-like" spidroins. rsb.org.ukfrontiersin.org

Another significant research area is the self-assembly of this compound and the mechanisms governing the transition from soluble protein precursors to highly organized silk fibers. frontiersin.orgacs.org Studies investigate how spidroin proteins encounter various chemical and physical gradients (e.g., ion fluxes, pH changes, shear force) within the spider's silk gland, leading to the formation of defined secondary structures. frontiersin.orgjst.go.jp The non-repetitive N-terminal (NTD) and C-terminal (CTD) domains of spidroins, including MaSp2, play essential roles in polymerization and driving the assembly process. frontiersin.orgacs.orgjst.go.jpresearchgate.net

Furthermore, research explores the modification and functionalization of this compound to create designer silk materials with novel hybrid properties. This includes genetically linking MaSp2 with other small peptide motifs to impart functionalities such as heparin binding or antimicrobial properties, expanding their potential in biomedical applications. rsb.org.ukmdpi.comnih.gov The understanding of how the repetitive domain sequences directly relate to fiber mechanical properties is also a subject of extensive investigation. frontiersin.org

The following table summarizes key research trajectories for this compound:

Research TrajectoryDescriptionKey Focus Areas
Recombinant ProductionOvercoming challenges in expressing large, repetitive this compound proteins in various host organisms.Improving yields, producing full-length or "native-like" analogues, exploring different expression systems (e.g., E. coli, plants, mammalian cells). rsb.org.ukfrontiersin.orgfrontiersin.org
Self-Assembly MechanismsInvestigating the conditions and molecular interactions that lead to the formation of highly ordered silk fibers from soluble this compound.Role of N- and C-terminal domains, influence of pH, ion gradients, and shear force on secondary structure formation and fibrillization. frontiersin.orgacs.orgjst.go.jp
Functionalization & ModificationEngineering this compound to incorporate new functionalities or enhance existing properties for specific applications.Creating fusion proteins with antimicrobial peptides, heparin-binding motifs, or other bioactive sequences for biomedical materials. rsb.org.ukmdpi.comnih.gov
Structure-Property RelationshipsDelving into the intricate connection between the amino acid sequence, secondary/tertiary structure, and the resulting mechanical properties of this compound.Understanding the role of proline-rich regions for elasticity and poly-alanine regions for strength. researchgate.netnih.govstackexchange.combiologists.com

Methodological Frameworks in this compound Studies

Studying this compound involves a range of sophisticated methodological frameworks, encompassing molecular biology, protein biochemistry, structural biology, and materials science.

Molecular Biology Techniques:

Gene Cloning and Expression: The production of recombinant this compound relies heavily on gene cloning techniques to insert the spidroin gene or engineered constructs into suitable expression vectors. rsb.org.ukfrontiersin.orgfrontiersin.org Various host organisms, including E. coli, yeast, insect cells, and transgenic animals/plants, are employed, each requiring specific expression strategies to overcome challenges associated with the large size and repetitive nature of spidroins. rsb.org.ukfrontiersin.orgfrontiersin.org

Site-directed Mutagenesis: This technique is used to introduce specific changes in the this compound sequence to understand the impact of particular amino acids or motifs on its structure and function. researchgate.net

Protein Biochemistry and Structural Analysis:

Protein Purification: Recombinant this compound is typically purified using techniques such as nickel affinity chromatography, especially when expressed with polyhistidine tags. mdpi.com

Mass Spectrometry (MS): This is a crucial tool for characterizing this compound, including sequencing the protein and identifying post-translational modifications (PTMs) like phosphorylation. Techniques such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are used for fragmentation and analysis. researchgate.netnih.govacs.org

Spectroscopy:

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of this compound in solution, often revealing α-helical or predominantly unfolded structures. acs.orgcityu.edu.hk

Fourier Transform Infrared (FTIR) Spectroscopy: Employed to characterize the secondary structure of this compound, particularly the formation of β-sheets in fibers. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is utilized to probe protein structures within dragline silk fibers, identifying structural formations induced by specific amino acid residues like alanine (B10760859) and glycine (B1666218). mdpi.comrcsb.org

X-ray Scattering: Small and wide-angle X-ray scattering (SAXS/WAXS) are used to investigate the hierarchical structure and crystallinity of this compound and silk fibers. mdpi.com

Microscopy: Bright-field and confocal microscopy are deployed to characterize spidroin phase separation and droplet formation, which are crucial steps in silk assembly. frontiersin.org

Mechanical Testing and Fiber Spinning:

Artificial Spinning: Various methods are used to spin silk fibers from recombinant this compound proteins, including microfluidic spinning and post-stretching techniques. These methods aim to align the spidroins and induce the formation of β-sheet structures, mimicking the natural spinning process. frontiersin.orgacs.orgpacific.edu

Tensile Testing: This is a fundamental method to assess the mechanical properties of spun fibers, including tensile strength, elasticity, and toughness. rsb.org.ukmdpi.com

The following table outlines common methodological frameworks:

Methodological FrameworkPurposeSpecific Techniques/Applications
Molecular BiologyGene manipulation and protein productionGene cloning, recombinant expression in various hosts, site-directed mutagenesis, transcriptomics. rsb.org.ukfrontiersin.orgfrontiersin.org
Protein BiochemistryCharacterization of protein composition and modificationsMass spectrometry (CID, ETD) for sequencing and PTM identification, protein purification. researchgate.netmdpi.comnih.govacs.org
Structural BiologyDetermination of protein secondary and tertiary structuresCD spectroscopy, FTIR spectroscopy, NMR spectroscopy (especially ssNMR), X-ray scattering. acs.orgmdpi.comrcsb.org
Materials ScienceFabrication and assessment of material propertiesArtificial fiber spinning (e.g., wet-spinning, microfluidic spinning), tensile testing for mechanical properties. mdpi.comfrontiersin.orgacs.orgpacific.edu

Compound Names and PubChem CIDs

Properties

CAS No.

147883-43-0

Molecular Formula

C6H12O2

Synonyms

spidroin 2

Origin of Product

United States

Molecular Architecture and Genetic Basis of Spidroin 2

Gene Organization and Transcriptional Regulation of Spidroin 2

The expression of this compound is a finely tuned process, governed by the specific organization of its gene and the interplay of various regulatory elements that control its transcription.

The genomic location and structure of the this compound gene (MaSp2) exhibit notable variation across different spider lineages. In widow spiders (Latrodectus genus), fluorescence in situ hybridization studies have revealed that the single MaSp2 gene is located on a chromosome distinct from the cluster containing multiple copies of the MaSp1 gene. plos.org This physical separation indicates that the two primary components of dragline silk are not genetically linked in this genus. plos.org

The exon-intron organization of MaSp2 genes can be particularly complex. In Argiope garden spiders, for instance, MaSp2 paralogs feature a distinctive structure of repetitive exon-intron pairs. nih.gov This intricate arrangement, which appears to have evolved independently within this group, includes some genes with an alternating pattern of two different intron sequences. nih.govresearchgate.net The gene architecture can be highly variable, with some spidroin genes containing unusually large introns that interrupt the coding sequence. researchgate.net This complex structure contrasts with the simpler organization of other silk genes and highlights the dynamic evolution of the spidroin family. nih.govresearchgate.net

The transcription of the this compound gene is initiated and controlled by specific DNA sequences located upstream of the coding region. Analysis of the 5' flanking sequences of MaSp2 genes in species like Nephila clavipes has led to the identification of putative promoter regions. nih.gov Comparative genomics across different spidroin genes, including MaSp2 from various species, has uncovered conserved motifs that likely function as regulatory elements. nih.gov

Two particularly conserved sequence elements have been identified in the upstream regions of spidroin genes: a canonical TATA box (TATAAAA) and a CACG motif. nih.gov The TATA box is consistently located at a position characteristic of core promoters in eukaryotes, while the highly conserved CACG motif's position suggests it may also play a crucial role as a promoter element. nih.gov

Conserved MotifTypical Position (relative to Transcription Start Site)Putative Function
TATAAAA -24 to -26Core Promoter Element (TATA Box)
CACG -43 to -51Promoter Element

While the specific transcription factors that bind to this compound promoter and enhancer regions are not fully elucidated, research points towards a complex regulatory network. Studies in the black widow spider, Latrodectus hesperus, have shown that spidroin gene expression can be subject to intricate translational control. nih.gov For example, MaSp2 transcripts have been detected in the tubuliform silk glands, yet the MaSp2 protein is not found there. nih.gov This discrepancy suggests the presence of post-transcriptional regulatory mechanisms that prevent the translation of MaSp2 mRNA in glands where it is not the primary structural protein. nih.gov This level of control ensures that specific silk proteins are synthesized only in the appropriate glands, contributing to the specialized properties of different silk types. nih.gov

Genetic Polymorphism and Allelic Variation of this compound Across Species

The this compound gene exhibits significant genetic variation, both within and between species. This variation is a key driver of the diverse mechanical properties observed in dragline silks. A remarkable pattern of "modular heterozygosity" has been observed in the MaSp2 alleles of the spider Argiope argentata. pnas.org In this species, allelic variation is primarily caused by the insertion or deletion of entire repetitive modules within the gene, rather than by single nucleotide polymorphisms. pnas.org This form of large-scale structural variation between alleles appears to be a convergent evolutionary feature, also seen in the silk genes of distantly related insects. pnas.org

In contrast, studies on Latrodectus hesperus have found no evidence for more than one MaSp2 gene locus, implying that variations observed within individuals of this species are allelic in nature. plos.org The presence of these diverse alleles, which differ in the organization and number of their repeat units, may be crucial for the functional properties of the silk fiber and could be maintained by selection. pnas.org

Gene Cloning and Design for Recombinant this compound Expression

The unique properties of this compound have made it a prime target for recombinant production. However, the cloning and expression of its gene present significant challenges due to its large size and highly repetitive DNA sequence. frontiersin.orgnih.gov The first partial cDNA clone for this compound was isolated from Nephila clavipes, a foundational step that confirmed dragline silk is a composite of at least two distinct proteins. researchgate.net

Early efforts in recombinant production created constructs inspired by both MaSp1 and MaSp2, which were successfully expressed in the bacterium Escherichia coli. frontiersin.org Interestingly, the repetitive sequences of MaSp2 are generally less homogenous than those of MaSp1, a feature that has historically made the synthesis and assembly of MaSp2 gene constructs somewhat more manageable. frontiersin.org Various molecular biology techniques, such as recursive directional ligation and iterative genetic assembly using specific restriction sites, have been developed to construct large, stable, and repetitive genes encoding this compound variants. frontiersin.orgnasa.gov These strategies have enabled the creation of chimeric proteins, such as MaSp1/MaSp2 fusions, to explore novel material properties. mit.edu

A wide array of heterologous host systems has been employed for the production of recombinant this compound, each with its own advantages for scalability and protein modification.

Host System CategorySpecific Examples
Prokaryotic Escherichia coli
Eukaryotic (Yeast) Pichia pastoris (Komagatella phaffi)
Eukaryotic (Plant) Tobacco, Potato
Eukaryotic (Mammalian) Mammalian cell lines

Protein Structure and Conformation of Spidroin 2

Primary Amino Acid Sequence Analysis of Spidroin 2

The primary structure of this compound is highly specialized, dictating its subsequent folding and assembly into robust silk fibers.

Repetitive Domain Organization and Motif Identification (e.g., GPGXX, QQ)

The bulk of the this compound sequence (over 90%) is comprised of highly homogenized tandem repeats. wikipedia.org These repetitive domains are characterized by alternating polyalanine (poly-A) blocks and glycine-rich (Gly-rich) regions. plos.orgarxiv.orgmdpi.complos.orgresearchgate.net The poly-A blocks typically consist of 3 to 9 consecutive alanine (B10760859) residues, with an average of 6.7. plos.orgresearchgate.net

Key motifs that are characteristic of this compound, distinguishing it from spidroin 1, include GPGXX (where X can be Alanine (A), Leucine (L), Glutamine (Q), or Tyrosine (Y)), GP, and di-glutamine (QQ). wikipedia.orgplos.orgarxiv.orgplos.orgresearchgate.netresearchgate.netresearchgate.net Other motifs frequently found in MaSp2 are GGX (where X is usually Alanine) and GSG. plos.orgresearchgate.netresearchgate.net The presence of proline is a significant characteristic of this compound, contributing to its distinct properties. wikipedia.orgresearchgate.net These motifs are organized into ensemble repeat units, with this compound exhibiting four types of such units that display greater variability compared to those in spidroin 1. plos.orgresearchgate.net

Table 1: Key Repetitive Motifs in this compound

Motif TypeCharacteristic Amino AcidsAssociated Secondary StructuresContribution to Silk Properties
Poly-A(A)n, n=3-9 (mean 6.7)β-sheetsCrystalline, tensile strength
GPGXXGly-Pro-Gly-X-Xβ-spirals, 310-helicesAmorphous, extensibility, flexibility
GPGly-Pro-Associated with extensibility
QQGln-Glnα-helix, β-sheetInvolved in self-assembly
GGXGly-Gly-X (X=A, Q, Y)--
GSGGly-Ser-Gly--

Non-Repetitive Terminal Domains (N- and C-termini) and Their Sequence Conservation

This compound, like other spidroins, possesses short, non-repetitive amino (N-) and carboxyl (C-) terminal domains that flank the extensive repetitive core region. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgslu.se The N-terminal domain is approximately 150 amino acids long, while the C-terminal domain is around 100 amino acids. wikipedia.org

These terminal domains are remarkably conserved in their sequence, not only between spidroin 1 and this compound but also across various silk types and spider species, suggesting a critical functional role. wikipedia.orgresearchgate.netnih.govacs.org Both N- and C-termini are rich in serine and predominantly adopt amphipathic α-helical secondary structures in solution. wikipedia.orgresearchgate.netacs.org They are vital for maintaining the solubility of spidroins at high concentrations within the silk gland and play a crucial role in initiating and regulating the fiber assembly process. researchgate.netresearchgate.netnih.govacs.orgslu.seacs.org

Table 2: Properties of Non-Repetitive Terminal Domains

Domain TypeApproximate Length (Amino Acids)Key CharacteristicsFunctional RolesSequence Conservation
N-terminal~150Serine-rich, amphipathic α-helicalRegulates secretion, initiates fiber assembly, pH-triggered self-association, maintains solubilityHighly conserved across spidroins and species
C-terminal~100Serine-rich, amphipathic α-helicalCrucial for fiber formation, triggers structural conversion, maintains solubilityHighly conserved across spidroins and species

Secondary Structural Elements of this compound

The secondary structure of this compound is dynamic and undergoes significant changes during the silk spinning process.

Alpha-Helical and Beta-Sheet Propensities of Domains

In the soluble, pre-spinning state within the spider gland, spidroins are largely disordered, existing predominantly as random coils and dynamically averaged helical conformations, including α-helices and 310-helices. mdpi.comacs.orgnih.govntu.ac.uk Specifically, the N- and C-terminal domains are largely α-helical in solution. wikipedia.orgresearchgate.netacs.org

Upon fiber formation, a remarkable structural transition occurs. The polyalanine blocks within the repetitive domains are highly prone to forming β-sheets. wikipedia.orgarxiv.orgmdpi.comacs.orgntu.ac.ukpnas.org These β-sheets are critical as they stack to form crystalline nanostructures within the fiber, acting as cross-linking points between spidroin molecules and contributing significantly to the tensile strength and stiffness of the silk. wikipedia.orgarxiv.orgmdpi.comacs.org The C-terminal domain, while α-helical in solution, can also undergo an α-helix to β-sheet transition during fiber assembly. researchgate.net Conversely, the glycine-rich regions, particularly those containing GPGXX motifs, tend to form more amorphous structures like β-spirals or 310-helices. wikipedia.orgmdpi.com QQ-containing regions have also been observed to form α-helix or β-sheet structures. mdpi.com

Random Coil Regions and Flexibility Analysis

The extensibility and flexibility of spider silk are largely attributed to the amorphous, random coil regions within the spidroin structure. wikipedia.orgmdpi.com In the soluble state of spidroins, random coils constitute a significant portion, making up approximately 65% of the soluble repetitive domain. nih.gov Proline-rich motifs, such as (PX)n, are particularly associated with the formation of random coils, contributing to the protein's flexibility. mdpi.com Shorter polyalanine regions (4-8 alanine residues) also show a propensity for random coil formation. nih.gov This inherent flexibility in the amorphous regions, combined with the rigid crystalline β-sheets, creates a composite material with a unique balance of strength and elasticity.

Tertiary and Quaternary Structural Dynamics of this compound

The assembly of this compound from a soluble protein dope (B7801613) into a solid, high-performance fiber involves complex tertiary and quaternary structural dynamics. Spidroins are stored at high concentrations in the spider's silk gland as a liquid spinning dope. researchgate.netslu.se In this state, the core repetitive domain of the spidroin lacks a defined tertiary structure, existing in a highly dynamic, random coiled state. mdpi.comacs.org

The transition from this soluble, disordered state to the highly ordered silk fiber is triggered by a combination of physicochemical factors, including changes in pH, ion concentration, and shear forces experienced as the dope passes through the spinning duct. mdpi.comresearchgate.netacs.org The N- and C-terminal domains are crucial in this process, facilitating the proper alignment and polymerization of spidroin molecules. wikipedia.orgresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net For instance, the N-terminal domain undergoes pH-triggered self-association, which is a key step in connecting spidroin monomers into larger super-molecules. researchgate.net

At high concentrations, spidroin molecules are observed to form micelles or liquid crystals, which then assemble into larger globules or nanofibers. mdpi.comresearchgate.netpsu.edu This pre-assembly prevents premature crystallization of the hydrophobic proteins, allowing them to remain in an aqueous phase. psu.edu During the spinning process, intermolecular interactions are established between the repeat regions, leading to the formation of β-sheet crystalline structures from the polyalanine blocks. arxiv.orgmdpi.comresearchgate.netacs.orgntu.ac.ukpnas.org These crystalline domains are embedded within an amorphous matrix formed by the glycine-rich regions, resulting in the hierarchical structure of the silk fiber. arxiv.orgmdpi.compnas.org This intricate interplay of structural transitions and self-assembly mechanisms underpins the extraordinary mechanical properties of spider dragline silk.

Compound Names and PubChem CIDs

This compound is a protein, a complex biological macromolecule composed of amino acids. Unlike small chemical compounds, proteins are not typically assigned a PubChem CID, which is primarily for chemical substances. Instead, proteins are identified in specialized protein databases. The most relevant identifier for this compound (MaSp2) from Trichonephila clavipes is its UniProt accession number.

Oligomerization and Self-Assembly Mechanisms of this compound Monomers

The process of spider silk formation involves a highly regulated self-assembly of spidroin monomers from a concentrated liquid dope stored within the spider's silk glands. Spidroins are stored at high concentrations, typically between 30% and 50% (w/w). nih.govnih.govnih.govfrontiersin.org The initiation of self-assembly is triggered by a series of environmental cues encountered as the spidroin solution traverses the spinning duct. These cues include a significant decrease in pH (from approximately 7.2 in the gland reservoir to around 6.3 in the initial section of the duct), changes in ionic strength (a drop in Na+ concentration and an increase in K+ and phosphate (B84403) concentrations), and the application of shear forces. nih.govmdpi.comucm.esmdpi.comnih.govnih.govresearchgate.net

A critical initial step in the oligomerization process is the dimerization of the N-terminal domains (NTDs). At the neutral pH of the gland reservoir, the NTDs exist as stable monomers, ensuring the solubility of the spidroins and preventing premature aggregation. frontiersin.orgmdpi.com However, as the pH lowers within the spinning duct, the NTDs undergo a rapid and pH-dependent dimerization, adopting an antiparallel orientation. rcsb.orgucm.esfrontiersin.orgmdpi.comacs.orgnih.gov This dimerization is crucial as it facilitates the subsequent interactions and alignment of the full-length spidroin molecules, leading to the formation of long multimeric strands. nih.gov

The C-terminal domains (CTDs) also contribute to the self-assembly process by forming domain-swapping dimers. This dimerization helps in preventing disordered aggregation and ensures the correct alignment of the repetitive domains during fiber formation. acs.orgrcsb.orgresearchgate.net

Within the repetitive domain, specific interactions drive the formation of the silk fiber's characteristic semi-crystalline structure. Polyalanine blocks, through extensive hydrogen bonding, assemble into crystalline β-sheet regions, which are responsible for the fiber's strength. mdpi.comd-nb.info The glycine-rich regions, conversely, form an amorphous matrix that provides elasticity. mdpi.com Liquid-liquid phase separation (LLPS) is recognized as a potential mechanism for the transition from the liquid dope to the solid fiber. This process is mediated by specific "sticker" and "spacer" sequences within the repetitive regions of the spidroins. d-nb.inforesearchgate.net As the spidroin droplets experience shear force, altered ion composition, and pH changes, they transition from micelle-like assemblies to an increasingly ordered liquid-crystalline phase. d-nb.info

Conformational Changes During this compound Assembly and Fiber Formation

During the spinning process, soluble spidroins undergo dramatic and precisely orchestrated conformational changes and molecular rearrangements. mdpi.comfrontiersin.orgresearchgate.net In their stored state within the gland, spidroins exhibit a secondary structure characterized by a mix of random coils and α-helices. mdpi.comnih.gov

The transition to the solid silk fiber involves a series of induced conformational shifts:

pH-Dependent NTD Transition: The N-terminal domain undergoes a pH-dependent structural transition. This change leads to a significant stabilization of NTD homodimerization. nih.gov This conformational shift is reversible and is not directly linked to β-sheet formation but rather primes the protein for subsequent assembly steps. nih.gov

Shear-Induced β-sheet Formation: As the spidroin solution is subjected to acidification and increasing shear forces within the tapered spinning duct, the proteins transition from their initial irregularly curled and α-helical conformations to dense β-sheet structures. mdpi.comfrontiersin.org

Repetitive Domain Reorganization: The polyalanine regions, which can be helical or disordered in the soluble state, pack into highly ordered β-strand crystals within the assembled fiber. d-nb.info Concurrently, the proline-rich GPGGX motifs within the glycine-rich regions are proposed to form β-turn spirals or 3₁₀-helices, contributing to the amorphous, flexible regions of the silk. researchgate.netwikipedia.orgnih.govpnas.orgmdpi.com

Hierarchical Fiber Formation: The final solid silk fiber exhibits a semi-crystalline architecture, comprising stiff crystalline nanodomains (formed by β-sheets) embedded within a soft, amorphous matrix (composed of disordered structures like 3₁₀-helices and turns). mdpi.com Molecular dynamics simulations further illustrate this progressive self-assembly, showing a decrease in the solvent-accessible surface area as spidroin monomers slowly assemble. frontiersin.orgfrontiersin.org

These coordinated conformational changes, driven by environmental cues, enable the efficient and precise transformation of soluble spidroin monomers into the highly organized, mechanically robust spider silk fiber.

Biosynthesis and Post Translational Modification of Spidroin 2

Translational Machinery and Mechanisms Involved in Spidroin 2 Synthesis

The synthesis of spidroins, including MaSp2, occurs on ribosomes within the spider's silk glands the-scientist.comki.se. The production of these exceptionally large and highly repetitive proteins presents significant challenges, particularly for heterologous expression systems like bacteria and yeast, which often struggle to produce full-length, error-free constructs advancedsciencenews.com. To overcome these limitations in recombinant protein production, innovative approaches such as circularized mRNA (cmRNA) techniques have been developed. This method provides ribosomes with a circular and theoretically "infinite" translation template, facilitating the synthesis of long, repetitive spider silk proteins with numerous repeat units and molecular weights exceeding 110 kDa nih.govnih.govasm.org. This strategy significantly simplifies the genetic construction and expression process for such complex proteins nih.gov. Furthermore, the N-terminal domain of spidroins often contains a signal peptide, a crucial element that directs the nascent protein into the endoplasmic reticulum (ER) and subsequently through the cellular secretory pathway frontiersin.org.

Post-Translational Modifications of this compound

Native spidroins, including MaSp2, undergo various post-translational modifications (PTMs), which are covalent alterations that can significantly influence protein properties, structure, and function researchgate.netnih.govresearchgate.net. These modifications encompass enzymatic cleavage and the addition of diverse chemical groups, such as phosphoryl or glycosyl moieties nih.gov. The precise impact of these PTMs on the intricate processes of spider silk fiber formation and the ultimate mechanical properties of the silk remains an active area of detailed investigation researchgate.netresearchgate.net.

Phosphorylation: Research on MaSp2 isolated from Nephila clavipes dragline silk fibers has identified specific phosphorylation sites within its repetitive regions researchgate.netresearchgate.netnih.gov. Studies have revealed the presence of two distinct forms of MaSp2, differing in their levels of phosphorylation nih.gov. While phosphorylation is recognized as a PTM that alters protein characteristics nih.gov, the exact biological significance of these specific phosphorylation patterns and why certain locations within the repetitive domain are phosphorylated are not yet fully understood researchgate.net.

The maturation of this compound into functional silk fibers is a complex process that involves significant conformational changes and assembly steps, rather than traditional proteolytic processing in the sense of zymogen activation. The C-terminal domain (CTD) of MaSp2 plays a critical role in this maturation by orchestrating the organized transition from a soluble spidroin solution to an insoluble fiber during the spinning process wikipedia.org. This domain is also instrumental in regulating intermolecular interactions, facilitating homodimer formation, and rigorously controlling the protein's quality within the cytosol, as well as its secretion through secretory pathways, as observed in recombinant production systems in plants advancedsciencenews.com. The C-terminal domain is furthermore essential for the subsequent assembly of the fibril network nih.gov. The maturation process of spidroins is fundamentally about their self-assembly and structural transformation from a soluble dope (B7801613) to a solid fiber, a process heavily influenced by the precise interactions and conformational changes of these terminal domains wikipedia.orgadvancedsciencenews.comnih.gov.

Intracellular Transport and Secretion Pathways of this compound in Silk Glands

Within the specialized silk glands of spiders, this compound exists as a highly concentrated, aqueous protein solution, typically comprising about 50% protein content nih.govnih.gov. The secretory pathway for spidroins initiates in the A-zone of the silk gland, which is lined with tall columnar secretory cells densely packed with secretory granules wikipedia.orgbioone.org. These cells are responsible for secreting the protein-rich spinning dope wikipedia.org. The N-terminal region of spidroins is thought to be crucial for directing the transport of the spidroin molecules into the glandular lumen nih.govfrontiersin.org.

As the protein dope traverses the silk gland towards the spinning duct, it undergoes a gradual and remarkable transformation. The protein structure transitions from an initially unfolded state to a nanocrystalline β-sheet structure. This critical conformational change is driven by a carefully controlled ionic gradient and a decrease in pH, typically from around pH 8 to pH 5, along the length of the gland nih.gov. Following its passage through the A-zone, this highly viscous protein emulsion flows into the B-zone, where it is further modified by the addition of glycoproteins wikipedia.org. Finally, the modified liquid is funneled into a narrow duct, where the final fiber formation occurs wikipedia.org. Recent research on recombinant MaSp2 has also highlighted that the C-terminal domain plays a significant role in controlling the secretion of the protein through plant secretory pathways, underscoring its importance in the transport and export mechanisms advancedsciencenews.com.

Role of Liquid-Liquid Phase Separation (LLPS) in this compound Assembly

Liquid-liquid phase separation (LLPS) has emerged as a fundamental mechanism underpinning the self-assembly and fiber formation of spider silk proteins, including this compound frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netacs.orgmsvision.com. Spidroins exhibit the intrinsic ability to phase separate, forming distinct protein-dense and buffer-light phases frontiersin.org. This process is intricately regulated by a combination of environmental factors within the silk gland, including pH, ionic strength, and shear forces researchgate.net.

Kosmotropic ions, particularly phosphates, are critical in driving the phase separation and subsequent fibril assembly of spidroins frontiersin.orgnih.govresearchgate.netresearchgate.netacs.org. Specifically for MaSp2, LLPS can be induced at neutral pH in the presence of phosphates, leading to the formation of soluble silk protein droplets nih.govnih.govnih.gov. A subsequent decrease in pH, following LLPS, triggers the transition of these droplets into a fibrous state nih.govresearchgate.netacs.org.

The C-terminal domain (CTD) of MaSp2 plays a central and multifaceted role in the LLPS process nih.govresearchgate.netacs.orgacs.org. Its presence significantly influences LLPS, partly because its constitutive dimerization effectively doubles the protein chain length, thereby enhancing the propensity for phase separation acs.org. The CTD itself can also undergo LLPS, albeit typically at lower pH levels acs.org. Both the repetitive sequences and the CTD are key determinants governing the LLPS behavior of spidroins acs.org. A higher number of tandem repeats in MaSp2 constructs has been correlated with an increased tendency for phase separation acs.org.

LLPS is conceptualized as an intermediate solubility regime, bridging the gap between dispersed protein solutions and solid fibrous structures researchgate.netmsvision.com. This phase separation effectively "primes" the spidroins for silk assembly by aligning aggregation-prone sequences, thereby facilitating their subsequent conversion into fibers acs.orgmsvision.com. The final step in the formation of macroscopic silk fibers involves the application of mechanical shear stress to these fibrillated protein structures. This stress induces the orientation of the fibers, causing them to bundle together and form the characteristic hierarchical structure of native spider silk, mimicking the natural "pultrusion" process observed in spiders nih.govresearchgate.netresearchgate.netacs.orgnih.gov.

Compound Names and PubChem CIDs

As a protein, this compound does not have a PubChem CID in the same manner as small chemical compounds. Proteins are typically identified by unique accession numbers from biological databases such as UniProt or NCBI.

Functional Mechanisms and Biological Roles of Spidroin 2

Spidroin 2 Contributions to Native Silk Fiber Formation and Architecture

The unique structural characteristics of this compound are fundamental to its role in silk fiber formation. MaSp2 is composed of distinct regions, including polyalanine blocks and glycine-rich repeating units uniprot.org. A defining feature of MaSp2, distinguishing it from MaSp1, is its significant content of proline, frequently found within characteristic GPG and QQ motifs wikipedia.orgstackexchange.commdpi.combris.ac.ukresearchgate.netrsb.org.uk. These GPGXX motifs are theorized to self-assemble into β-spirals and type-II β-turns, contributing to the amorphous, non-crystalline segments of the silk fiber mdpi.comresearchgate.net. In contrast, the polyalanine blocks, typically comprising six to fourteen alanine (B10760859) units, form β-sheets that stack to create crystalline structures, providing inter-molecular linkages within the fiber wikipedia.orgbris.ac.uk.

The assembly of this compound into a functional silk fiber is a highly regulated process. The non-repetitive N-terminal and C-terminal domains are critical for mediating this assembly wikipedia.orgfrontiersin.orgslu.senih.gov. These terminal domains are notably conserved across various spidroin types and spider species, underscoring their essential role in fiber formation wikipedia.orgfrontiersin.org. During the spinning process, spidroin proteins encounter a series of chemical and physical gradients within the spider's silk gland duct, including changes in pH, ion concentrations, and shear forces frontiersin.orgslu.senih.gov. Liquid-liquid phase separation (LLPS) is increasingly recognized as a key mechanism facilitating the self-assembly and aggregation of spidroins into the hierarchical structures characteristic of spider silk frontiersin.orgacs.orgjst.go.jp. Specifically, the N-terminal domain enhances stability and undergoes dimerization as pH decreases, leading to the formation of extensive protein networks slu.se. Concurrently, the C-terminal domain becomes destabilized, unfolds, and forms β-sheet amyloid-like fibrils, which are thought to act as nucleation sites for further β-sheet formation within the repetitive regions of the spidroin slu.se.

Role of this compound in Mechanical Properties of Spider Dragline Silk

Spider dragline silk is celebrated for its exceptional mechanical properties, exhibiting a remarkable combination of high tensile strength and extensibility, which collectively contribute to its superior toughness—the capacity to absorb significant energy before fracturing wikipedia.orgpnas.org. The precise mechanical characteristics of silk are influenced by the specific composition of spidroins, their structural organization, and the conditions under which the fiber is spun bris.ac.uknih.gov.

This compound is a primary determinant of the elasticity and extensibility of dragline silk nih.govfrontiersin.orgresearchgate.netoup.com. The glycine-rich regions within MaSp2, particularly the GPGXX motifs, are directly responsible for imparting flexibility and elastic recoil to the silk wikipedia.orgbris.ac.ukrsb.org.uk. These motifs are believed to form spring-like β-spiral structures that allow the silk to undergo substantial stretching mdpi.combris.ac.ukrsb.org.uknih.gov. The high proline content characteristic of MaSp2 further contributes to the formation of β-turns, which are crucial for the silk's elastic properties researchgate.net. Dragline silk can typically stretch to about 30-35% of its initial length without breaking bris.ac.ukwikipedia.orgbioone.org. This extensibility is facilitated by the amorphous glycine-rich regions, which enable the protein chains to slide past one another through weak hydrogen bonding wikipedia.orgmdpi.combris.ac.uk.

Table 1: Key Structural Motifs of this compound and Their Functional Contributions to Silk Properties

Motif TypeAmino Acid CompositionSecondary Structure ProposedFunctional Contribution to Silk Properties
Polyalanine (PolyA)(A)n, n=6-14β-sheets, crystalline regionsProvides tensile strength and stiffness; forms crystalline structures linking protein molecules wikipedia.orgbris.ac.uknih.govbioone.orgresearchgate.net
Glycine-richGPGXXβ-spirals, type-II β-turns, amorphous regionsPrimarily contributes to elasticity and extensibility; forms spring-like structures allowing significant stretch wikipedia.orgmdpi.combris.ac.ukresearchgate.netrsb.org.uk
Glycine-richQQ(Often associated with GPGXX motifs in MaSp2)Contributes to elasticity and extensibility stackexchange.com
Proline(High content in MaSp2)Involved in β-turnsCrucial for elasticity and extensibility, particularly within GPGXX motifs mdpi.comresearchgate.net
N-terminal DomainNon-repetitive, conservedα-helical, globularRegulates spidroin solubility and fiber assembly; becomes stable and dimerizes at lower pH, forming networks wikipedia.orgfrontiersin.orgslu.senih.gov
C-terminal DomainNon-repetitive, conservedα-helical, globularRegulates spidroin solubility and fiber assembly; destabilizes and forms β-sheet amyloid-like fibrils at low pH, nucleating assembly wikipedia.orgfrontiersin.orgslu.senih.gov

Interplay of this compound with Other Spidroin Types and Accessory Proteins in Silk Production

Dragline silk is a complex biopolymer traditionally understood to be a composite material primarily formed by spidroin 1 (MaSp1) and this compound (MaSp2) wikipedia.orgstackexchange.comfrontiersin.orgmdpi.combris.ac.uknih.govbioone.orgbioone.org. This compound acts as a major subunit, interacting synergistically with MaSp1 within the dragline silk uniprot.org. The relative proportions of MaSp1 and MaSp2 in the silk fiber are known to vary between different spider species and can be influenced by factors such as the spider's nutritional status, which in turn impacts the resulting mechanical properties of the silk nih.govacs.org.

However, multi-omics research strategies have unveiled a more intricate composition of dragline silk than previously assumed, revealing the presence of additional spidroin subtypes beyond MaSp1 and MaSp2 wikipedia.orgnih.govacs.orgjst.go.jppnas.orgresearchgate.net. For example, MaSp3 has been identified as another significant component in dragline silk nih.govjst.go.jpresearchgate.net.

Compound Names and Identifiers

Advanced Characterization Methodologies in Spidroin 2 Research

Spectroscopic Techniques for Spidroin 2 Conformation Analysis

Spectroscopic methods are indispensable for probing the molecular conformations of this compound, offering detailed information about its secondary structure content and transitions under different conditions.

Circular Dichroism (CD) spectroscopy is widely employed to determine the secondary structure content of spidroins, including alpha-helices, beta-sheets, and random coils, particularly in solution. CD measurements can monitor conformational changes in spidroin as it transitions from a soluble state to an insoluble fiber. For instance, soluble spidroin in the spider gland primarily exhibits an alpha-helical conformation, which undergoes a significant refolding into a beta-sheet-rich structure during the conversion to an insoluble fiber invivochem.cnwikipedia.orguniprot.orgnih.govmdpi.comneobioscience.com. Studies on recombinant spidroins have shown that in solution at neutral pH, they typically display spectra characteristic of an alpha-helix-dominated conformation, with positive peaks around 193 nm and negative peaks at 208 nm and 222 nm uniprot.org. This alpha-helical structure is crucial for maintaining the protein's solubility at high concentrations before spinning invivochem.cn. The conversion to a beta-sheet-rich state can be induced by various factors, such as changes in pH or the addition of alcohols like ethanol (B145695), which cause a shift from a disordered random coil-dominated structure to an ordered beta-sheet-rich state invivochem.cnnih.gov.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing structural transitions in this compound by examining changes in the amide I absorption band (1600–1700 cm⁻¹), which is sensitive to protein backbone conformations. FTIR can identify various secondary structures, including beta-turns (1661–1691 cm⁻¹), beta-sheets (1609–1641 cm⁻¹), antiparallel beta-sheets (around 1617 cm⁻¹ and 1695 cm⁻¹), unoriented random coils (1644–1648 cm⁻¹), and alpha-helices (1650–1660 cm⁻¹). Similar to CD, FTIR studies have consistently demonstrated a prominent conformational conversion from an alpha-helix-dominated solution structure to a beta-sheet-rich conformation upon fiber formation or gelation wikipedia.orguniprot.orgmdpi.com. Time-resolved FTIR analysis has been utilized to monitor the kinetics of these conformational transitions, revealing, for example, that the N-terminal domain can accelerate beta-sheet formation in recombinant spidroins under specific conditions like ethanol treatment.

The following table illustrates typical secondary structure content observed for recombinant spidroins before and after fiber formation, as determined by FTIR spectroscopy uniprot.org:

Secondary Structure Content (%)Solution (α-helix dominated)Fiber (β-sheet dominated)
α-helix~26%~26%
β-sheet-41–44%
Random Coil/OtherDominant-

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level details of spidroin structure and dynamics. Both solution-state and solid-state NMR techniques are applied. Solution NMR spectroscopy has been used to characterize the diffusion behavior of spidroins in native silk gland dope (B7801613), revealing that proteins exist as entangled assemblies, possibly within hierarchical micellar structures several hundred nanometers in diameter. These measurements provide insights into the hydrodynamic radius of spidroin monomers in solution, which is consistent with theoretical values. Furthermore, NMR is crucial for elucidating the structure of specific spidroin domains, such as the N-terminal domain (NTD), which often adopts a five-helix bundle structure and undergoes pH-dependent dimerization. Solid-state NMR spectroscopy is particularly valuable for analyzing the secondary structures and molecular dynamics of spidroins within insoluble silk fibers, where it can reveal the distribution of amino acids like alanine (B10760859) towards beta-sheet and 3,10-helix/random coil conformations, and assess relative crystallinities.

Scattering Techniques for this compound Aggregate and Solution Characterization

Scattering techniques offer crucial information regarding the size, shape, and aggregation state of this compound in solution, complementing the structural details obtained from spectroscopic methods.

Dynamic Light Scattering (DLS) is a versatile technique used to measure the hydrodynamic size and assess the aggregation state of spidroins in solution. DLS is frequently employed to characterize the charge state of spidroins in different formulations and to detect the earliest stages of their aggregation. Studies utilizing DLS have shown that this compound, in particular, tends to form large aggregates even before stability trials, indicating its inherent propensity for aggregation. The Z-average diameter of spidroins, as measured by DLS, has been observed to increase with protein concentration, which is consistent with an increased propensity for aggregation at higher concentrations.

The following table presents DLS Z-average diameter data for this compound at varying concentrations, illustrating its aggregation behavior:

Spidroin ConstructConcentrationZ-Average Diameter (nm)
This compoundConc. 142.0 ± 0.2
This compound2 x (Conc. 1)47.3 ± 0.1
This compound6 x (Conc. 1)60.8 ± 0.9

Microscopic and Imaging Techniques for this compound Assembly and Morphology

Microscopic and imaging techniques provide invaluable insights into the structural arrangement and fine details of this compound at nano to micro scales, offering a detailed analysis of its architecture and organization frontiersin.org. These methods are crucial for understanding how spidroin proteins transition from soluble precursors to highly ordered fibers.

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography and the formation of nanofibrils from this compound. AFM operates by scanning a sharp probe across a sample surface, providing high-resolution topographical maps wm.eduresearchgate.net. Dynamic mode imaging is frequently employed to minimize deformation caused by tip-sample interactions, ensuring accurate representation of delicate biological structures wm.eduresearchgate.net.

Research findings utilizing AFM have revealed crucial details about this compound assembly:

AFM measurements have been used to quantify the height of silk nanofibrils formed from spidroin proteins, such as the 4RepCT silk proteins, when assembled on hydrophobic surfaces diva-portal.org.

Studies on the C-terminal (CT) domain of Major Ampullate Spidroin 1 (MaSp1), which is structurally relevant to spidroins like this compound, have shown the formation of fibrillar structures with heights of a few nanometers and lengths extending to the micrometer scale, exhibiting unbranched and periodic turns nih.gov. These features are indicative of amyloid-like fibrils, particularly when the peptide is incubated at low pH nih.gov.

AFM has demonstrated the formation of uniform nanofibrils with diameters of approximately 10 nm, whether produced through exfoliation of natural fibers or self-assembly from spidroin solutions wm.edu. This suggests that nanofibril formation is a robust and intrinsic capability of these proteins wm.edu.

When comparing different recombinant spidroins, AFM has shown that the width and height of nanofibrils formed from recombinant spidroin rS1/9 were approximately two times greater than those formed from rS2/12, highlighting variations in self-assembly behavior based on protein sequence mdpi.com.

AFM images can also illustrate the surface morphology of spidroin films, including the formation of specific patterns such as square or line patterns nih.gov. Software like Gwyddion is commonly used for flattening and analyzing AFM topography images wm.eduresearchgate.net.

The following table summarizes typical dimensions of spidroin nanofibrils observed using AFM:

CharacteristicTypical Dimensions (AFM)Reference
Fibril HeightFew nanometers nih.gov
Fibril LengthMicrometer scale nih.gov
Nanofibril Diameter≈10 nm wm.edu
rS1/9 Fibril Dimensions~2x greater than rS2/12 mdpi.com

Transmission Electron Microscopy (TEM), particularly cryogenic TEM (cryo-TEM), is instrumental in visualizing the internal nanostructure and assembly of this compound. TEM offers high-resolution, static imaging capabilities, enabling precise quantification of the structural arrangement and fine details of nano- to microscale entities frontiersin.org. This technique allows for a deeper understanding of the architecture and organization of spidroin assemblies at the nanoscale frontiersin.org.

Key insights gained from TEM and cryo-TEM studies on spidroins include:

Cryo-TEM has been successfully employed to directly image and characterize the morphology of entangled spidroin protein nanostructures within native silk dope pnas.org. These studies revealed an abundance of roughly spherical structures, consistently observed across multiple spider species and samples pnas.org.

Cryo-TEM tomography has further elucidated the hierarchical organization of spidroin, revealing that spidroins assemble into hierarchical, spherical architectures pnas.org. These architectures are composed of a disordered and interconnected network of flake-like subdomains, interspersed with internal voids pnas.org.

Individual subdomains visualized by cryo-TEM data are estimated to be composed of approximately 10-15 spidroin monomers pnas.org.

TEM has been crucial in characterizing the arrangement of spidroin proteins in the pre-fibril phase, contributing to a better understanding of the initial stages of fiber formation frontiersin.org.

Combined with Nuclear Magnetic Resonance (NMR), electron microscopy of native dope has suggested that the repetitive regions of multiple spidroin monomers can entangle into highly disordered, dense clusters, typically 20-25 nm in diameter researchgate.net. These clusters then interconnect to form network assemblies researchgate.net.

Cryo-TEM also provides support for models describing fibril formation on hydrophobic surfaces, complementing findings from AFM diva-portal.org.

The following table outlines observed nanostructures and their dimensions using TEM:

Observed NanostructureTypical Dimensions (TEM/Cryo-TEM)Reference
Spherical StructuresVaried, but observed in dope pnas.org
Spidroin MonomersHydrodynamic radii of ~20-25 nm pnas.org
Dense Clusters20-25 nm diameter researchgate.net
Individual SubdomainsComposed of ~10-15 monomers pnas.org

Compound Names and PubChem CIDs

Theoretical and Computational Approaches to Spidroin 2 Research

Molecular Dynamics (MD) Simulations of Spidroin 2 Domains and Their Interactions

Molecular dynamics (MD) simulations offer a high-resolution view of the motion and interaction of atoms and molecules over time, providing a virtual microscope to observe the behavior of this compound domains. These simulations have been crucial in understanding the molecular basis of spider silk's mechanical properties.

Simulations of dragline silk, a composite of major ampullate spidroins including this compound (MaSp2), have elucidated the distinct roles of its constituent proteins. researchgate.net MD studies of stress-strain behavior reveal that MaSp2 is a primary contributor to the silk's extensibility. researchgate.net Models composed of 100% MaSp2 demonstrate different mechanical responses compared to those of 100% MaSp1, confirming that the interplay and relative proportion of these proteins are key to the final properties of the fiber. researchgate.net

Solid-state NMR analysis, complemented by MD simulations, has probed the dynamics of protein backbones and side chains within dragline silk fibers in both native (dry) and supercontracted (wet) states. nih.gov These studies show that in the presence of water, specific domains within the spidroins, such as the glycine-rich regions characteristic of MaSp2, exhibit increased mobility. nih.gov This heightened motion, particularly microsecond backbone fluctuations, is thought to disrupt hydrogen bonds in the more ordered β-sheet regions, leading to the softening of the fiber and the increased extensibility observed upon supercontraction. nih.gov The simulations provide a dynamic picture of how environmental conditions influence molecular interactions and, consequently, the macroscopic mechanical properties of the silk. nih.gov

Table 1: Insights from Molecular Dynamics (MD) Simulations of this compound

Research Focus Key Findings Significance
Mechanical Properties MaSp2 domains are critical for the extensibility of dragline silk fibers. researchgate.net Explains the composite nature of silk and the specialized roles of different spidroin types.
Supercontraction Water plasticizes amorphous, glycine-rich regions, increasing backbone and side-chain mobility. nih.gov Elucidates the molecular mechanism behind the well-known phenomenon of silk supercontraction when wet.

| Domain Dynamics | Increased dynamics in certain regions lead to hydrogen-bond disruption and softening of the material. nih.gov | Connects atomic-level movements to changes in macroscopic properties like stiffness and elasticity. |

Coarse-Grained Modeling of this compound Self-Assembly and Rheological Behavior

While all-atom MD simulations provide detailed insights, they are computationally expensive for studying large-scale phenomena like protein self-assembly. Coarse-grained (CG) modeling simplifies the system by grouping atoms into single "beads," allowing for simulations of longer timescales and larger systems, which are essential for observing the formation of higher-order structures. acs.orgnih.gov

CG models have been instrumental in understanding how this compound molecules transition from a soluble state in the silk gland to a solid fiber. These simulations support a "micellar model" of assembly, where spidroin molecules form spherical micelles in solution. acs.org The hydrophilic terminal domains are proposed to form the exterior of the micelle, keeping the protein soluble, while the repetitive, amphiphilic core remains in the interior. acs.org As the protein concentration increases and shear forces are applied during the spinning process, these micelles are thought to elongate and coalesce, driving the formation of the final fiber. acs.org

The rheological (flow) behavior of recombinant this compound analogue (rS2/12) dispersions has been investigated, revealing how protein sequence and solvent conditions dictate self-assembly. mdpi.com In certain aqueous solutions, rS2/12 dispersions behave as viscous liquids. mdpi.com Cryo-TEM imaging shows that rS2/12 initially forms spherical particles in these solutions; however, after undergoing rheological treatment (shear), the formation of nanofibrils is observed. mdpi.com This shear-induced transition from spherical aggregates to fibrils is a key step in the artificial spinning process, mimicking the natural transformation inside the spider's duct. mdpi.com In contrast, in organic solvents like hexafluoroisopropanol (HFIP), these proteins assemble into different structures, highlighting the sensitivity of self-assembly to the chemical environment. mdpi.comresearchgate.net

Bioinformatics Analysis of this compound Sequence and Structure

Bioinformatics analysis of this compound sequences has been fundamental to understanding its structure and function. This compound is a large, repetitive protein characterized by specific amino acid motifs that are linked to its mechanical properties. wikipedia.org The sequence of MaSp2 from the western black widow (Latrodectus hesperus) is characterized by motifs such as poly-Alanine (poly-A), GGX (Glycine-Glycine-X), GPX (Glycine-Proline-X), and QQ (Glutamine-Glutamine). figshare.com The GPG (Glycine-Proline-Glycine) and QQ motifs are particularly typical of this compound across many species. wikipedia.org The poly-A blocks form crystalline β-sheets that provide strength, while the glycine-rich regions, particularly the GPG motifs, form more flexible, amorphous structures like β-spirals that contribute to elasticity. wikipedia.org

Beyond the repetitive core, spidroins have conserved, non-repetitive N- and C-terminal domains of approximately 100-150 amino acids. researchgate.netwikipedia.org These domains are largely α-helical and are critical for controlling solubility and initiating the assembly process during fiber formation. researchgate.netwikipedia.org Furthermore, advanced analytical techniques like mass spectrometry have revealed that native this compound from Nephila clavipes undergoes post-translational modifications, such as phosphorylation. nih.gov Two forms of the protein with different levels of phosphorylation were identified, suggesting that these modifications could play a role in regulating the protein's mechanical properties and assembly. nih.gov

Due to the large size and repetitive nature of this compound, obtaining high-resolution experimental structures of the full-length protein is extremely challenging. Homology modeling and other in silico structural prediction methods are therefore vital for generating structural models and hypotheses. These techniques use the known structures of related proteins (homologues) as templates to predict the three-dimensional structure of a target sequence. researchgate.net

A frontier in spidroin research is the use of artificial intelligence, particularly generative models, to design novel protein sequences with customized properties. arxiv.orgresearchgate.net This approach leverages the vast amount of available sequence data to learn the complex relationships between amino acid sequence and mechanical function. arxiv.org

Researchers have developed custom generative large-language models, such as SilkomeGPT, by fine-tuning powerful protein language models (like ProtGPT2) on a large dataset of major ampullate spidroin (MaSp) sequences with known mechanical properties. arxiv.orgresearchgate.netresearchgate.net These models can operate in both a forward direction (predicting properties from a sequence) and an inverse direction (generating a sequence to match target properties). arxiv.org This has enabled the in silico design of novel spidroin sequences that exhibit property combinations not found in nature, such as simultaneously high strength and high extensibility. arxiv.orgarxiv.org The performance of these generative models is assessed through multiple criteria, including the novelty of the generated sequences (verified via BLAST searches), the predicted mechanical properties, and detailed analysis of sequence motifs. researchgate.net This data-driven approach provides an efficient pathway to expand the known "silkome," facilitating a deeper mechanistic understanding of how sequence patterns dictate material properties and establishing a powerful foundation for synthetic silk design and optimization. arxiv.orgsemanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Alanine (B10760859) Ala, A
Glycine (B1666218) Gly, G
Proline Pro, P
Glutamine Gln, Q
Serine Ser, S
Leucine Leu, L
Tyrosine Tyr, Y

Engineering and Bio Inspired Applications of Recombinant Spidroin 2

Rational Design of Spidroin 2 Variants for Enhanced Material Properties

The rational design of this compound variants involves genetic engineering to modify its amino acid sequence, thereby influencing the material's structural and mechanical characteristics. Native spidroins, including MaSp2, are characterized by highly repetitive amino acid sequences, with recurring poly-alanine (poly-Ala) blocks interspersed by glycine-rich regions, and non-repetitive N- and C-terminal domains. wikipedia.orgpoltekkes-surabaya.ac.id

One significant approach involves introducing specific cell-binding motifs, such as the arginine-glycine-aspartic acid (RGD) sequence, into the spidroin protein. This modification enhances cell behaviors like attachment, proliferation, and differentiation on spidroin-based scaffolds, making them more suitable for tissue engineering research. uniprot.org For instance, foams made from recombinant spider silk protein eADF4(C16) containing an RGD-binding motif demonstrated improved adhesion and proliferation of fibroblasts, suggesting potential for soft tissue engineering and repair.

The length and composition of the poly-Ala blocks within the repetitive domain of spidroins are critical for determining mechanical properties. These blocks form β-sheet crystallites, which act as cross-linking points between spidroin molecules and contribute to the material's strength. wikipedia.org Studies have shown that modulating the number of alanine (B10760859) residues in these motifs can significantly impact the strength and toughness of artificial silk fibers. For example, recombinant spidroins with eight alanine residues in the poly-Ala motif have produced strong and tough artificial silk fibers.

Furthermore, engineering disulfide bonds within spidroin variants can lead to improved mechanical properties. Introducing specific mutations, such as alanine to cysteine (AA → CC) in poly-Ala blocks, can increase the stiffness and tensile strength of recombinant spider silk fibers, correlating with the degree of disulfide formation. The N- and C-terminal domains of spidroins are also crucial for proper fiber assembly and contribute to the mechanical properties by mediating covalent linkages and directing fiber formation. poltekkes-surabaya.ac.id

This compound-Based Biomaterials Development for Research Applications

Recombinant spidroins, including those derived from MaSp2, can self-assemble into diverse material forms such as fibers, films, 3D foams, hydrogels, tubes, and microcapsules, making them highly versatile for various research applications. nih.gov Their inherent biocompatibility, biodegradability, and low immunogenicity make them attractive candidates for biomedical research. wikipedia.orguniprot.orgnih.gov

Hydrogels and Scaffolds for Tissue Engineering Research (e.g., lung, bone, cartilage, nerve repair)

Spidroin-based hydrogels and scaffolds are extensively explored for their potential in regenerative medicine and tissue engineering due to their ability to mimic the extracellular matrix (ECM) and support cell growth and differentiation. wikipedia.orguniprot.org

Lung Tissue Engineering: Recombinant spider silk proteins, such as FN-4RepCT, can form nanofibril layers that facilitate the rapid formation of confluent cell layers of human keratinocytes, demonstrating their utility for lung tissue engineering.

Vascularization: Coculturing endothelial cells (ECs) and mesenchymal stem cells (MSCs) on recombinant spider silk (4RepCT) foams has shown promising results, with MSCs growing branched sprouts within the foam, indicating potential for vascular tissue engineering.

Bone and Cartilage Regeneration: Recombinant spidroin films and porous scaffolds have been investigated for bone and cartilage regeneration. Human mesenchymal stem cells (hMSCs) cultured on recombinant protein films can promote osteogenic differentiation by enhancing biomineralization. Similarly, eADF4(C16) foams produced via salt leaching have shown improved adhesion and proliferation of fibroblasts, suggesting applications in soft tissue engineering and tissue repair.

Peripheral Nerve Repair: Spidroin-based matrices, such as those derived from 4RepCT, have been shown to efficiently differentiate neural stem cells (NSCs) into neurons, especially when processed with extracellular signaling factors like BMP4 or a combination of BMP4 and Wnt3a, highlighting their promise for peripheral nerve repair. nih.gov

These hydrogels can be tuned in terms of their mechanical properties by adjusting protein concentration, allowing them to match the stiffness of various tissues like muscles and cartilage.

Coatings and Films for Biomedical Device Research

Spidroin-based coatings and films offer a robust, biocompatible, and facile strategy for improving the in vivo performance of medical implants and devices.

Biomedical Implants: Thin films of spider silk can be applied as coatings on surfaces like silicone breast implants to prevent fibrous tissue formation and reduce postoperative inflammation, significantly improving implant biocompatibility.

Catheters: Spider silk coatings on various polymer catheters have demonstrated low cell adhesion and minimal response from surrounding tissue, indicating their suitability as a biocompatible coating material for such devices.

Universal Coating Strategy: Recombinant spidroins, such as eADF4(C16), can form nanothin coatings through controlled self-assembly on both hydrophilic and hydrophobic substrates without requiring specialized surface preparation. These coatings have shown resistance to biofouling by bacteria like Escherichia coli and Staphylococcus epidermidis, suggesting their potential as a universal surface modification strategy for biomedical applications.

The secondary structure of spidroin films, particularly their β-sheet content, significantly influences their stability and solubility. Films cast from solvents like formic acid are enriched in β-sheet structures and are water-insoluble, while those from hexafluoroisopropanol (HFIP) may be predominantly α-helical and water-soluble, requiring post-treatment to induce β-sheet formation for water stability.

Micro- and Nanofibers via Artificial Spinning Methods (e.g., Electrospinning, Microfluidics)

Artificial spinning methods are crucial for transforming recombinant spidroins into micro- and nanofibers that mimic the hierarchical structure and properties of natural spider silk. uniprot.org

Electrospinning: This widely used technique produces ultrathin nonwoven textiles with large specific surface areas, capable of mimicking histological structures. Recombinant spidroins, often produced in genetically engineered bacteria or yeasts, serve as raw materials for electrospinning due to the limited yield of natural spidroin. uniprot.org

Microfluidics: Microfluidic devices provide a controlled platform to mimic the natural spinning process, allowing for the fabrication of biological fibers with precise control over their mechanical behavior. This technique has been successfully used to manufacture recombinant protein fibers, including those from Major Ampullate Spidroin I (MaSp1), which can achieve mechanical properties comparable to natural dragline silk after post-spin drawing.

The mechanical properties of these artificially spun fibers are significantly influenced by spinning parameters such as temperature, pH, ionic balance within the spinning column, and the speed at which the fibers are spooled. Higher reeling speeds, for instance, can increase the orientation of spidroin molecules, leading to stiffer and stronger, but less extensible, fibers. poltekkes-surabaya.ac.id

Fabrication Methodologies for this compound-Derived Structures

The large-scale production of this compound for engineering and bio-inspired applications primarily relies on recombinant DNA technology. Genetically modified bacteria (e.g., Escherichia coli) and yeasts (e.g., Pichia pastoris, Saccharomyces cerevisiae) are the predominant host systems for producing recombinant spidroins. uniprot.orgnih.govpoltekkes-surabaya.ac.id However, challenges exist in expressing full-length natural spidroins due to their high molecular weight, repetitive sequences, and GC-rich motifs, which can lead to low yields, premature transcription termination, and insoluble inclusion bodies. To overcome these issues, strategies include producing smaller, "mini-spidroins," fusing them with solubility tags, or employing metabolic engineering approaches to enhance the amino acid and tRNA pools in host organisms. For example, metabolic engineering has successfully yielded artificial MaSp2 with a molecular weight of 110 kDa in Escherichia coli by supplementing alanine and glycine (B1666218) and enhancing the glycyl/alanyl-tRNA pool.

Once produced, recombinant spidroins can be processed into various structures using diverse methodologies:

Fibers: Artificial spinning methods include wet spinning, dry spinning, electrospinning, and microfluidic spinning. These techniques aim to align spidroin molecules and induce the formation of β-sheet structures, which are crucial for the mechanical properties of the fibers. poltekkes-surabaya.ac.id Post-spinning treatments, such as drawing, are often applied to further improve mechanical performance. poltekkes-surabaya.ac.id

Films: Spidroin films can be manufactured through conventional film-forming methods like casting and spin coating. The choice of solvent (e.g., formic acid, HFIP) significantly influences the secondary structure of the film, affecting its stability and properties. uniprot.org

Hydrogels: Recombinant spidroin hydrogels can form through self-assembly, often triggered by changes in temperature (e.g., 37°C) or the presence of kosmotropic agents like potassium phosphate (B84403), without the need for additional crosslinkers. This self-assembly results in a nano-sized fibrillar network that mimics the ECM.

Foams and Scaffolds: Porous scaffolds can be fabricated using methods like salt leaching, which involves forming a protein-salt mixture and then dissolving the salt to create a porous structure.

The self-assembly of spidroins is a critical aspect of their processing, often involving liquid-liquid phase separation (LLPS), where proteins separate into dense and light phases, mediating the formation of unique molecular and hierarchical structures essential for fiber spinning and other material forms. poltekkes-surabaya.ac.id

Evolutionary Biology of Spidroin 2

Comparative Genomics of Spidroin 2 Across Arachnid Species

The study of this compound across different arachnid species has been a challenging endeavor due to the immense size and highly repetitive nature of spidroin genes, which often exceed the capabilities of traditional short-read sequencing technologies oup.compnas.orgfrontiersin.org. However, advancements in long-read sequencing have begun to unravel the intricate genomic architecture of these proteins oup.compnas.orgfrontiersin.org.

Comparative genomic analyses reveal that spidroins, including this compound, possess highly conserved non-repetitive amino (N) and carboxyl (C) terminal domains that flank the extensive repetitive regions embrapa.brroyalsocietypublishing.orgwikipedia.orgescholarship.orgnih.govembrapa.br. These terminal domains are crucial for the proper assembly of silk fibers and have been instrumental in reconstructing the evolutionary history of the spidroin gene family embrapa.brescholarship.orgnih.govembrapa.br.

Intriguingly, comparative studies have shown that Mygalomorph this compound, found in basal spider groups like tarantulas (e.g., Avicularia juruensis), clusters phylogenetically with orbicularian MaSp2 sequences from more derived spiders embrapa.brresearchgate.net. This suggests the presence of spidroin paralogs, including an MaSp2-like spidroin, prior to the ancient divergence of Mygalomorph and Araneomorph spiders, estimated to be around 240 million years ago embrapa.brresearchgate.netoup.com. The C-terminal regions of Mygalomorph this compound exhibit notable sequence similarities to Araneomorphae MaSp2, with reported similarities of 83% and 86% to Argiope amoema and A. trifasciata MaSp2, respectively researchgate.net.

Furthermore, sequence analysis of Mygalomorph this compound has led to the identification of specific repetitive motifs, such as the poly-GS motif, (GA)n motif, An motif, and GPGXX motifs researchgate.net. Some of these motifs, particularly GPGXX, were previously thought to be exclusively found in orb-weaving spider MaSp2 and flagelliform spidroins, highlighting a more complex and ancient distribution of these structural elements than previously understood researchgate.net.

Evolutionary Diversification and Adaptation of this compound Sequences

Gene duplication stands as a primary driving force behind the extensive evolutionary diversification of spidroins, enabling spiders to produce a wide array of silk types with specialized functions embrapa.broup.complos.orgnih.gov. This diversification of spidroin genes, including those encoding this compound, often predated the evolution of morphologically distinct silk glands in spiders nih.gov.

This compound (MaSp2) is characterized by specific amino acid motifs that distinguish it from other spidroins, such as Major Ampullate Spidroin 1 (MaSp1) royalsocietypublishing.orgwikipedia.orgplos.orgnih.gov. While the GGY motif is nearly ubiquitous in both MaSp1 and MaSp2, MaSp2 is invariably associated with GP (glycine-proline) and QQ (di-glutamine) motifs wikipedia.orgplos.orgnih.gov. These motifs contribute to the unique mechanical properties of MaSp2-containing silks, such as extensibility and elasticity royalsocietypublishing.orgwikipedia.org.

A significant finding in the evolutionary adaptation of this compound is the apparent association between web architecture and the abundance of GP, QQ, and GGY motifs in MaSp2 plos.orgnih.gov. This suggests a co-expansion of these motifs in response to the evolution of spiders' prey capture strategies, allowing for the development of silks with tailored mechanical properties suited for different web designs plos.orgnih.gov.

In species like Argiope garden spiders, genomic analyses have revealed a rapid diversification and homogenization of MaSp2 genes nih.govplos.org. This includes the evolution of complex, hierarchically organized repeat units and novel introns within MaSp2 genes nih.govplos.org. These repetitive introns exhibit dynamic evolutionary patterns, being highly homogenized within a gene but diverging rapidly between genes, potentially facilitating the homogenization of coding sequences nih.gov.

Beyond dragline silk, this compound also contributes to other silk types. For instance, Pyriform this compound (PySp2) from the golden orb weaver Nephila clavipes is a component of attachment disc glue silk pacific.edu. Analysis of PySp2 reveals sequence divergence compared to other silk family members, featuring internal block repeats with Ser, Gln, Ala-rich, and Pro-rich sub-repeat units pacific.edu. These structural features enable the self-assembly of polymeric subunits and fiber formation in the liquid environment of attachment discs, demonstrating functional adaptation to specific silk applications pacific.edu.

Gene Duplication and Gene Loss Events in Spidroin Gene Family Evolution

Gene duplication is a dominant evolutionary mechanism within the spidroin gene family, leading to the proliferation of diverse spidroin types and enabling spiders to produce a variety of specialized silks embrapa.brescholarship.orgoup.comoup.complos.orgnih.govnih.govoup.comscienceopen.com. This process is strongly correlated with the diversification of silk glands; the number of spidroin paralogs often positively correlates with the number of functionally distinct silk gland types in a spider species oup.comoup.com.

Evidence suggests that an ancient whole-genome or segmental duplication event occurred within the spider lineage, preceding the divergence of the Mygalomorphae and Araneomorphae suborders oup.com. This event is considered to have been a significant factor near the evolutionary origin of spider silk glands oup.com. Phylogenetic reconciliation analyses of spidroin gene trees with species trees have inferred numerous duplication and loss events throughout spidroin evolution. For example, one analysis supported a scenario involving 31 duplications and 69 losses in the spidroin gene tree nih.gov. Another study estimated at least 4 duplication events within mygalomorphs and 10 within araneomorphs oup.com.

The evolutionary dynamics of spidroin genes also include instances of gene loss and the presence of multiple loci. For example, studies on egg case spidroins in Argiope argentata have revealed multiple loci, with some exhibiting a loss of function scienceopen.com. The internal repetitive sequence of spidroins makes them prone to unequal recombination events, which can lead to dramatic losses of repeats, although such losses are typically strongly selected against in functional spidroin genes scienceopen.com.

Furthermore, the genomic location of this compound can provide insights into its evolutionary history. For instance, in Latrodectus (widow spiders), MaSp2 is located on a different chromosome from MaSp1 loci, suggesting that MaSp2 may be a divergent MaSp1 paralog that arose from a duplication event followed by translocation plos.org. This physical unlinking of paralogs further highlights the dynamic nature of the spidroin gene family's evolution.

Future Research Directions and Emerging Paradigms in Spidroin 2 Studies

Unraveling Complex Assembly Pathways and Hierarchical Structures of Spidroin 2

A profound understanding of the complex assembly pathways and the resulting hierarchical structures of this compound is paramount to effectively replicating the exceptional mechanical performance of natural spider silk. The N- and C-terminal regions of spidroins are recognized as critical determinants of fiber assembly, while the repetitive domains are primarily responsible for conferring the distinctive mechanical properties. frontiersin.orgresearchgate.net Emerging evidence highlights the significant role of liquid-liquid phase separation (LLPS) in mediating spidroin assembly and subsequent fiber formation. frontiersin.orgresearchgate.net Investigations involving recombinant major ampullate this compound (MaSp2) have demonstrated that phosphate (B84403) ions can induce LLPS at neutral pH, leading to the formation of coacervates. frontiersin.org

The transformation of soluble spidroin precursors into robust spider silk fibrils during spinning is a sophisticated process influenced by dynamic chemical and physical gradients within the spider's silk gland, including fluctuations in ion concentrations, dehydration, CO2 levels, and applied shear forces. frontiersin.org LLPS is hypothesized to play a key role in orchestrating the self-assembly and aggregation processes that give rise to the unique molecular and hierarchical architectures observed in spider silk fibers. frontiersin.org While the terminal domains initiate polymerization and guide the initial assembly steps, the repetitive domain is the primary contributor to the mechanical characteristics and the inherent disordered behavior of spidroin fibers in solution. frontiersin.org The high proportion of small amino acid residues such as glycine (B1666218), alanine (B10760859), and serine within the repetitive region contributes significantly to the structural flexibility of the fiber. frontiersin.org

Research indicates that spidroins are stored within the silk gland as complex micellar nanoparticles, formed by the assembly of spidroin subdomains. researchgate.net During the silk spinning process, these subdomains undergo fibrillization while maintaining their assembled state within the micelles. researchgate.net A thorough understanding of these nanostructured protein assemblies within the spinning dope (B7801613) is considered essential for deciphering the natural spinning mechanism and for successfully replicating the material properties in synthetically produced analogs. researchgate.net Experimental data, including insights from diffusion NMR and cryogenic electron microscopy (cryoEM), lend support to the presence of micelles or flake-like structures and suggest that the repetitive regions of multiple spidroin monomers can intertwine to form disordered, dense clusters approximately 20-25 nm in diameter. researchgate.net These clusters have the capacity to interconnect, forming a network of larger assemblies. researchgate.net

The terminal domains, which are highly conserved across different types of spider silks, consist of approximately 100 amino acids and adopt a five-helix bundle structure in solution. acs.org These domains are believed to play crucial roles in stabilizing highly concentrated spidroins during storage and in triggering their transformation into macroscopic fibers. acs.org Structural changes within the terminal domains are intelligently induced by external chemical and mechanical cues encountered as the spidroins traverse the spinning duct. acs.org Studies on the N-terminal domain (NTD) of MaSp1 and MaSp2 from Trichonephila clavipes have revealed that conserved amino acid residues involved in dimerization possess unusual pKa values, suggesting that exploiting these atypical pKa values is a strategy employed by spiders to achieve precise spatiotemporal control over spider silk self-assembly. nih.gov For example, an aspartic acid residue (Asp40) located within an acidic cluster undergoes protonation at an unusually high pH (∼6.5–7.1), initiating the pH-dependent response that drives assembly. nih.gov

Development of Novel Recombinant this compound Production Systems for Scalability and Yield

Recombinant production stands as the most promising avenue for achieving large-scale production of this compound and for engineering spidroin variants with tailored properties. nih.gov However, the expression of full-length, native-like spidroins in heterologous host organisms presents substantial challenges, including low protein yields, premature termination of transcription, and the formation of insoluble inclusion bodies. These difficulties are primarily attributed to the considerable size, highly repetitive nature, and high GC content characteristic of spidroin genes. nih.govfrontiersin.org

A variety of expression systems have been investigated for the recombinant production of spidroins, encompassing bacteria (such as Escherichia coli), yeasts, insect cells, silkworms, mammalian cells, and plants. frontiersin.org E. coli is a widely favored host due to its cost-effectiveness, ease of manipulation, and well-characterized genetic background. frontiersin.org Strategies aimed at enhancing yield and scalability in E. coli include the co-expression of recombinant spidroins alongside plasmids that provide supplementary glycine and alanine tRNAs, as well as culturing the bacteria in media enriched with these amino acids. frontiersin.org This approach has facilitated the expression of larger, "native-like" spidroins with yields comparable to those obtained for smaller repetitive proteins. frontiersin.org

Cell-free protein synthesis (CFPS) systems are also under development for the in vitro production of artificial spidroins, offering a potentially more efficient and less labor-intensive alternative to in vivo expression methods. acs.org Optimization efforts in CFPS systems, involving modifications to the cell strain, energy sources, crowding agents, and amino acid supplementation, have demonstrated potential for achieving higher yields of spidroins like MaSp2. acs.org For instance, supplementing a CFPS reaction with 1 mM each of glycine and alanine resulted in a 20.0% ± 10.0% increase in the final spidroin yield. acs.org

Despite the inherent challenges, some studies have reported achieving high titers of recombinant spidroins. For example, an E. coli host system successfully produced a 200 kDa dragline spidroin at a titer of 3.6 g/L in a bioreactor. nih.gov Hybrid E. coli strains have also shown improved production levels for smaller spidroins, yielding titers significantly exceeding those of their parent strains. nih.gov

Here is a summary of reported recombinant spidroin production yields:

Host SystemSpidroin ConstructSize (kDa)YieldReference
E. coli (CFPS)MaSp2730.52 mg/mL acs.org
E. coli (CFPS)R28-GN/AIncreased with PEG8000; 20.0% ± 10.0% with Gly/Ala acs.org
E. coli (Bioreactor)Dragline spidroin2003.6 g/L nih.gov
E. coli (Hybrid)A5 4mer (small spidroin)N/A201 ± 6 mg/L (shake flask) nih.gov
E. coli (Hybrid)A10 4mer (small spidroin)N/A189 ± 10 mg/L (shake flask) nih.gov
Tobacco leavesFlag spidroin multimers>2501.8 mg/50 g leaf material frontiersin.org
E. coliMaSp1 (192-mer)5562 g/L or 63 mg/g cell dry weight frontiersin.org

Integration of this compound into Advanced Multifunctional Materials and Composites

The exceptional properties inherent to this compound position it as a highly desirable component for the development of advanced multifunctional materials and composites. frontiersin.orgfrontiersin.org Its remarkable mechanical attributes, including superior toughness, elasticity, and low density, often surpass those of high-performance engineered materials such as Kevlar and steel. frontiersin.orgwikipedia.org These advantageous properties are a direct consequence of the specific protein structures and their hierarchical organization. frontiersin.orgnih.gov

Researchers are actively investigating the incorporation of spidroins into composite materials with the aim of significantly enhancing their mechanical performance. acs.org The potential market for commercializing spider silk-based products is estimated to be substantial. acs.org

Spidroin-based materials are being explored for applications extending beyond traditional textiles into the realm of smart materials. frontiersin.orgresearchgate.net Examples include the development of electronic skins exhibiting high stretchability, mechanical sensing capabilities, and biochemical detection functionalities. These are achieved by combining spidroins with materials such as photonic crystals and composites incorporating liquid metal and polyurethane. researchgate.net Drawing inspiration from natural biological structures, micropillar arrays coated with polydopamine are being designed to improve the adhesive properties of these advanced materials. researchgate.net

Artificial spider silk protein composites are also being engineered for applications in wound management, leading to the creation of programmable woven textiles possessing high tensile strength. researchgate.net These materials offer favorable characteristics such as good biocompatibility, biodegradability, and cell adhesion, addressing some of the limitations associated with existing medical materials. researchgate.net The ability to fabricate nanofibers that mimic natural structures, such as the antennae of ants for humidity sensing, underscores the significant potential for integrating spidroins into advanced functional materials. researchgate.net

The hierarchical structure of spider silk, characterized by the presence of nanocrystals embedded within a more amorphous matrix, is a key factor contributing to its outstanding mechanical performance. nih.gov This structural understanding is guiding the design of recombinant protein block copolymers and driving the exploration of sequence-structure relationships to create materials with precisely tailored properties. mdpi.com

Bridging Theoretical Predictions with Experimental Observations in this compound Research

Bridging the gap between theoretical predictions and experimental observations is a crucial aspect of advancing this compound research. Computational methods play a vital role in the design of novel and high-performing materials inspired by spidroins. frontiersin.orgresearchgate.net Predictive and generative artificial intelligence tools are increasingly being employed to inform and guide the design of spidroin-based materials. frontiersin.org

Theoretical models, such as the liquid crystal theory and the micelle theory, have been proposed to explain the physical state and assembly behavior of spidroins within the silk glands. researchgate.net Experimental studies utilizing recombinant spidroins are providing valuable data to validate and refine these theoretical models. frontiersin.org For instance, experimental investigations of recombinant MaSp2 have provided evidence supporting the role of LLPS in the formation of coacervates. frontiersin.org

Computational design approaches are being integrated with bioengineering techniques to create spidroin mimics that are optimized for efficient recombinant expression and possess desired material properties. frontiersin.org Deep learning algorithms can be utilized to design water-soluble, beta-sheet-rich spidroin mimics. frontiersin.org By substituting natural motifs with sequences identified through computational screening, researchers have successfully engineered functional spidroins exhibiting improved solubility and increased beta-sheet content, which correlates with enhanced mechanical potential. frontiersin.org Coarse-grained molecular dynamics simulations are employed to validate the progressive self-assembly behavior of these computationally designed spidroins. frontiersin.org

Studies that combine experimental data with integrative structural modeling are used to generate predictions regarding protein structure. frontiersin.org For example, nuclear magnetic resonance (NMR) spectroscopy has been used to experimentally determine the structure of the N-terminal domain of Trichonephila clavipes MaSp1, allowing for comparison with predictions generated by AlphaFold. frontiersin.org

Theoretical models are also being applied to investigate the relationship between the primary structure of spidroins and macroscopic properties like supercontraction. researchgate.net Machine learning techniques, such as Evolutionary Polynomial Regression, are utilized to derive analytical formulas that describe structure-function relationships based on multiscale experimental data. researchgate.net This type of analysis has revealed correlations between supercontraction and the repeat length of MaSp2, as well as the polyalanine region of MaSp1, offering microstructural interpretations that align with experimental observations. researchgate.net

Exploration of this compound Beyond Conventional Silk-Related Functions

Beyond its traditional role as a component of spider silk fibers, this compound and other spidroins are being investigated for their potential functions and applications in a wide range of diverse fields. The identification of spidroin-like proteins in venom glands, such as FLAG-b in N. clavipes, suggests that spidroins may have evolved roles extending beyond silk production. frontiersin.org The characterization and functional identification of these proteins could open up new possibilities for utilizing spidroins in various medical applications. frontiersin.org

The inherent biocompatibility and biodegradability of spidroins make them particularly attractive for use in biomedical applications, including tissue engineering and wound healing. researchgate.netnih.gov Spidroin-based biomaterials are currently being researched for their potential in facilitating stem cell therapies. nih.gov

The ability of spidroins to self-assemble into various morphologies, such as films and nonwoven textiles, further broadens their potential applications. nih.gov Spidroin films can be fabricated using conventional methods like casting and spin coating, with the choice of solvent significantly influencing the resulting secondary structure of the film. nih.gov

The exploration of spidroins in the development of smart materials, as discussed in Section 10.3, also represents a significant departure from conventional silk-related functions. This involves integrating spidroins into electronic skins and programmable textiles with sensing capabilities. researchgate.net

The diverse properties and the potential for functional modification of this compound underscore its promise for a wide array of future applications, driven by ongoing fundamental research into its biology and the material science of silk proteins.

Q & A

Q. How do the primary and secondary structural motifs of Spidroin 2 influence its mechanical properties?

this compound’s mechanical resilience arises from its hierarchical structure: repetitive amino acid segments form β-sheet nanocrystals (providing strength) and α-helical regions (enabling elasticity). Experimental design should focus on recombinant expression systems to modify these motifs (e.g., polyalanine repeats for β-sheets or glycine-rich sequences for helices). Techniques like circular dichroism (CD) spectroscopy and X-ray diffraction (XRD) can validate structural changes, while tensile testing correlates modifications with mechanical performance .

Q. What challenges arise in heterologous expression of this compound, and how can they be addressed methodologically?

Challenges include codon bias in host organisms, protein insolubility, and incomplete polymerization. Codon optimization, fusion tags (e.g., SUMO tags for solubility), and controlled pH/ionic conditions during purification can mitigate these issues. For example, E. coli expression systems often require truncation of this compound’s terminal domains to improve yield, but this risks altering self-assembly dynamics. Pairing size-exclusion chromatography with dynamic light scattering (DLS) ensures proper folding .

Q. What experimental frameworks are optimal for analyzing this compound’s role in silk fiber formation?

Use in vitro spinning devices to simulate the spider’s spinning duct environment (pH gradient, shear stress). Monitor real-time fiber formation via microfluidic setups coupled with Raman spectroscopy to track structural transitions. Compare synthetic fibers’ properties (e.g., toughness, elasticity) to native fibers using atomic force microscopy (AFM) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can machine learning models resolve contradictions in this compound sequence-property relationships across species?

Discrepancies in mechanical properties (e.g., A. aurantia vs. Latrodectus hesperus) may stem from post-translational modifications or non-repetitive domain interactions. Machine learning approaches (e.g., regularized regression, PCA) can identify conserved motifs or gland-specific expression patterns linked to mechanical outcomes. Training models on multi-species datasets with annotated α* (mechanical potential) values enables predictive analysis of sequence determinants .

Q. How should researchers address conflicting data on this compound’s environmental stress tolerance (e.g., UV resistance vs. thermal degradation)?

Contradictory findings (e.g., UV protection in earthworms vs. thermal instability in synthetic fibers) require controlled comparative studies. For UV resistance, replicate in vivo assays (e.g., A. caliginosa models) with histological validation. For thermal stability, use thermogravimetric analysis (TGA) under varying humidity. Statistical tools like ANOVA can isolate confounding variables (e.g., sample purity, hydration levels) .

Q. What integrative methodologies are needed to link this compound’s genetic diversity to functional adaptability?

Combine multi-omics approaches: transcriptomics (RNA-seq of silk glands), proteomics (LC-MS/MS for post-translational modifications), and molecular dynamics simulations. Phylogenetic analysis of spidroin orthogroups across species identifies evolutionary pressures driving sequence diversification. Validate functional hypotheses via CRISPR-Cas9 knockouts in model organisms (e.g., Nephila clavipes) .

Methodological Guidance

Q. How to design a robust hypothesis for this compound’s role in biomaterial applications?

Apply the FINER framework:

  • Feasible : Ensure access to recombinant expression systems (e.g., yeast, E. coli).
  • Novel : Investigate understudied motifs (e.g., CTD-NTD ionic interactions).
  • Relevant : Align with biomaterial needs (e.g., tissue engineering scaffolds). Use PICO (Population: recombinant this compound; Intervention: structural modification; Comparison: native silk; Outcome: tensile strength) to refine objectives .

Q. What statistical strategies resolve sampling bias in this compound expression studies?

For RNA-seq data, apply bootstrapping to estimate confidence intervals for gene expression levels. Use LASSO regression to prioritize high-impact variables (e.g., gland-specific isoforms). Address batch effects with ComBat normalization in multi-experiment datasets .

Data Analysis & Reporting

Q. How to present contradictory findings in this compound research without undermining study validity?

Structure the discussion to:

  • Acknowledge limitations (e.g., incomplete sequence data, small sample sizes).
  • Compare results with prior studies using effect size metrics (e.g., Cohen’s d).
  • Propose replication studies with expanded taxa or controlled environmental variables .

Q. What ethical and reproducibility standards apply to this compound data sharing?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw sequencing data in repositories (e.g., NCBI SRA).
  • Document experimental protocols on platforms like protocols.io .
  • Use plagiarism software (e.g., Turnitin) to ensure originality in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.